(-)-Altenuene

Description

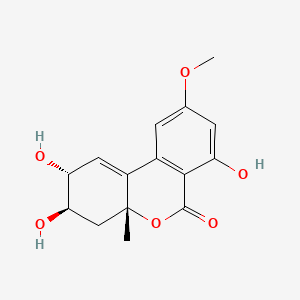

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3/t10-,12-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHTXEATDNFMMY-IXPVHAAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@H]([C@@H](C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29752-43-0, 889101-41-1 |

Source

|

| Record name | Altenuene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29752-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R,4aR)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Discovery and Isolation of (-)-Altenuene from Alternaria Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Altenuene is a polyketide mycotoxin produced by various species of the fungal genus Alternaria. First identified in Alternaria tenuis in 1971, this dibenzopyranone derivative has garnered interest due to its diverse biological activities, including phytotoxic, cytotoxic, and cholinesterase inhibitory properties.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for fungal cultivation, metabolite extraction, and purification, a summary of quantitative data, and a plausible biosynthetic pathway. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, mycotoxin research, and drug discovery.

Introduction

The genus Alternaria is a ubiquitous group of fungi, known to be plant pathogens, saprophytes, and endophytic organisms.[3] These fungi produce a wide array of secondary metabolites, including a number of mycotoxins that can contaminate food and feed, posing a risk to human and animal health.[4][5] Among these mycotoxins, this compound (Chemical Formula: C₁₅H₁₆O₆, Molecular Weight: 292.28 g/mol ) is a notable compound belonging to the dibenzopyranone class.[6][7] Its discovery marked an important step in understanding the metabolic diversity of Alternaria species.[8] Subsequent research has focused on its biological activities and its potential as a lead compound for drug development.[3][9]

Fungal Cultivation for this compound Production

The production of this compound is highly dependent on the Alternaria species, strain, and cultivation conditions. Alternaria alternata (formerly A. tenuis) is a commonly used species for producing this metabolite.[8]

Experimental Protocol: Cultivation of Alternaria alternata

This protocol outlines a general procedure for the cultivation of Alternaria alternata for the production of this compound.

2.1. Media Preparation

A variety of media can be used for the cultivation of A. alternata, with Potato Dextrose Agar (B569324) (PDA) and Oatmeal Agar (OA) being common choices. The composition of these media is provided below.

-

Potato Dextrose Agar (PDA):

-

Potatoes, infusion from: 200 g

-

Dextrose: 20 g

-

Agar: 15 g

-

Distilled Water: 1 L

-

Preparation: Peel and dice potatoes, boil in 500 mL of water for 20 minutes. Filter through cheesecloth, retaining the filtrate. Add dextrose and agar to the filtrate. Adjust the final volume to 1 L with distilled water. Autoclave at 121°C for 15 minutes.

-

-

Oatmeal Agar (OA):

-

Oats: 40 g

-

Agar: 20 g

-

Distilled Water: 1 L

-

Preparation: Add oats to 1 L of boiling water and simmer for 3 minutes. Filter through cheesecloth. Add agar to the filtrate and adjust the volume to 1 L. Autoclave at 121°C for 15 minutes.

-

2.2. Inoculation and Incubation

-

Prepare PDA or OA plates.

-

Inoculate the center of each plate with a small agar plug containing mycelium of A. alternata.

-

Seal the plates with paraffin (B1166041) film.

-

Incubate the plates at 25°C in the dark for 14-21 days. Mycelial growth and secondary metabolite production will occur during this period.

Extraction and Purification of this compound

Following incubation, the fungal biomass and the agar medium are extracted to isolate this compound. The purification process typically involves chromatographic techniques.

Experimental Protocol: Extraction and Purification

3.1. Extraction

-

Cut the fungal culture (mycelium and agar) into small pieces and place them in a large flask.

-

Add a sufficient volume of a chloroform:methanol mixture (2:1, v/v) to completely cover the fungal material.

-

Macerate the mixture using a homogenizer or by vigorous shaking for 24 hours at room temperature.

-

Filter the mixture through cheesecloth and then through filter paper to remove solid debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.2. Purification

The crude extract is a complex mixture of metabolites and requires further purification to isolate this compound.

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform:methanol).

-

Pack a silica (B1680970) gel column with a non-polar solvent (e.g., hexane).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane (B92381) and gradually adding ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5, v/v) and UV visualization.

-

Combine the fractions containing this compound based on the TLC profile.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the enriched fractions from column chromatography to preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Quantitative Data

The yield of this compound can vary significantly between different Alternaria species and strains, as well as under different culture conditions. The following table summarizes some reported quantitative data for this compound production.

| Alternaria Species/Strain | Culture Medium | Incubation Time (days) | Yield of this compound | Reference |

| Alternaria alternata (Strain F16) | Potato Dextrose Broth | 21 | 0.90 µg/mL | [2] |

| Alternaria alternata (Strain F20) | Potato Dextrose Broth | 21 | 0.28 µg/mL | [2] |

| Alternaria citri | Potato Dextrose Broth | 15 | 1.35 µg/mL | [4] |

Characterization of this compound

The structure of this compound is confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following table summarizes the key ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in CDCl₃.

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 1 | 164.5 | - |

| 2 | 101.4 | - |

| 3 | 163.7 | - |

| 4 | 98.6 | 6.25 (d, 2.5) |

| 4a | 138.9 | - |

| 5a | 108.8 | - |

| 6 | 68.1 | 4.35 (d, 2.0) |

| 7 | 70.2 | 4.10 (m) |

| 8 | 32.4 | 2.30 (m), 2.10 (m) |

| 9 | 40.1 | - |

| 9a | 76.9 | - |

| 10 | 112.5 | 6.40 (d, 2.5) |

| 10a | 145.8 | - |

| OCH₃ | 55.8 | 3.85 (s) |

| CH₃ | 23.5 | 1.45 (s) |

Mass Spectrometry (MS): The molecular ion peak [M]+ in the mass spectrum of this compound is observed at m/z 292.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from Alternaria cultures.

Plausible Biosynthetic Pathway of this compound

This compound is a polyketide, synthesized by a type I polyketide synthase (PKS). The pathway is thought to be similar to that of other dibenzopyranones from Alternaria, such as alternariol. The proposed pathway involves the condensation of one acetyl-CoA unit with six malonyl-CoA units, followed by cyclization and subsequent enzymatic modifications.

Regulatory Signaling Pathway

The regulation of mycotoxin production in Alternaria is complex and influenced by environmental factors such as light. The velvet complex, a group of regulatory proteins including VeA, plays a significant role in controlling the expression of secondary metabolite gene clusters.[6][10]

Conclusion

This compound represents an intriguing secondary metabolite from Alternaria species with a range of biological activities that warrant further investigation. This technical guide provides a foundational resource for researchers, offering detailed protocols for its isolation and characterization, a summary of production yields, and an overview of its biosynthesis. The methodologies and data presented herein are intended to facilitate future studies aimed at exploring the full potential of this compound in various scientific and industrial applications, including its development as a potential pharmaceutical agent. Further research into the specific enzymes and regulatory networks governing its biosynthesis will undoubtedly open new avenues for its biotechnological production and chemical modification.

References

- 1. Rapid discovery of terpene tailoring enzymes for total biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. First Synthesis of (−)-Altenuene-D3 Suitable as Internal Standard for Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Altenuene - LKT Labs [lktlabs.com]

- 6. Roles of AaVeA on Mycotoxin Production via Light in Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biochemistry.tamu.edu [biochemistry.tamu.edu]

- 8. qiagen.com [qiagen.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Roles of AaVeA on Mycotoxin Production via Light in Alternaria alternata [frontiersin.org]

The Enigmatic Path to (-)-Altenuene: A Technical Guide to its Fungal Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Altenuene is a polyketide mycotoxin produced by various species of the fungal genus Alternaria. As a significant contaminant of foodstuffs and with potential biological activities, understanding its biosynthetic pathway is of paramount importance for food safety, toxicology, and potential pharmacological applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels with the closely related and better-studied biosynthesis of alternariol (B1665735) (AOH). While the complete enzymatic cascade leading to this compound remains to be fully elucidated, this document synthesizes the available evidence to propose a putative pathway, details relevant experimental methodologies, and presents data in a structured format for clarity and further research.

Core Biosynthetic Machinery: A Polyketide Synthase Foundation

The biosynthesis of this compound, like many fungal secondary metabolites, originates from the activity of a Type I iterative polyketide synthase (PKS). These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain. In the case of dibenzo-α-pyrones like altenuene (B161505) and alternariol, a non-reducing PKS (NR-PKS) is responsible for the formation of the aromatic core structure.

While a specific PKS dedicated solely to this compound has not yet been definitively identified, studies on the biosynthesis of the structurally similar mycotoxin alternariol (AOH) have revealed key PKS genes. It is widely hypothesized that the biosynthesis of this compound shares its initial steps and the core PKS enzyme with the AOH pathway. Genes such as pksJ and pksH in Alternaria alternata, and SnPKS19 in Parastagonospora nodorum, have been implicated in AOH production and are strong candidates for the initial steps of altenuene biosynthesis.

Proposed Biosynthetic Pathway of this compound

Based on the established pathway of the related compound alternariol and the chemical structure of this compound, a putative biosynthetic pathway is proposed. The initial steps, catalyzed by a non-reducing polyketide synthase (NR-PKS), are likely identical to those for alternariol synthesis. The divergence to this compound is hypothesized to occur through subsequent tailoring reactions catalyzed by enzymes such as cytochrome P450 monooxygenases and/or dehydrogenases.

The Ubiquitous Threat: An In-Depth Technical Guide to the Natural Occurrence of (-)-Altenuene in Food and Feedstuffs

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Altenuene (ALT), a mycotoxin produced by various species of Alternaria fungi, represents a significant and emerging concern for food safety and public health. As ubiquitous plant pathogens, Alternaria species can contaminate a wide range of agricultural commodities, leading to the presence of their toxic secondary metabolites in the food and feed chain. Among these, this compound has demonstrated notable toxicity, including mutagenic and cytotoxic effects. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food and feedstuffs, detailed experimental protocols for its detection and quantification, and a visualization of the analytical workflow and toxicological implications.

Natural Occurrence of this compound

This compound contamination has been reported in a diverse array of food and feed products worldwide. The presence and concentration of this mycotoxin are influenced by factors such as climate, agricultural practices, and storage conditions. Cereals, fruits, vegetables, and oilseeds are among the most frequently contaminated commodities.

Quantitative Data on this compound Occurrence

The following tables summarize the reported quantitative data for this compound in various food and feed matrices. These data have been compiled from multiple scientific studies to provide a comparative overview.

Table 1: Occurrence of this compound in Cereal Grains and Cereal-Based Products

| Commodity | Country/Region | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median (µg/kg) | Reference(s) |

| Wheat | China | 370 | 173 (47%) | 1.3 - 74.4 | Mean: 12.9, Median: 7.9 | [1] |

| Wheat | Czech Republic | 129 | 118 (91.5%) | ND - Not specified | Not specified | [2] |

| Barley | Korea | 24 strains | 24 (100%) | Qualitative | Not applicable | [3][4] |

| Rye, Spelt, Oats | Slovenia | Not specified | High incidence | Not specified | Not specified | [2] |

| Cereal-based foods | China | 872 | 49 (5.7%) | ND - Not specified | Mean: 0.66 |

ND: Not Detected

Table 2: Occurrence of this compound in Fruits, Vegetables, and Their Products

| Commodity | Country/Region | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median (µg/kg) | Reference(s) |

| Tomato Products | Switzerland | 85 | A few | <1 - 33 | Not specified | |

| Tomato Products | Argentina | 79 | 3 (4%) | Not specified | Mean: 59.8 | |

| Tomato Sauces | Not specified | 10 | 9 (90%) | Low levels | Not specified | |

| Apple Juices | Not specified | 7 | Not specified | Up to 35.33 | Not specified | |

| Chrysanthemum Flowers | China | Not specified | Detected | Up to 18,070 | Not specified | |

| Sweet Peppers | Argentina | 48 | 41 (85%) | Not specified | Not specified | |

| Fruits and Vegetables | China | Not specified | 45.2% | Not specified | Not specified |

Table 3: Occurrence of this compound in Animal Feedstuffs

| Feedstuff | Country/Region | No. of Samples Analyzed | No. of Positive Samples (%) | Concentration Range (µg/kg) | Mean/Median (µg/kg) | Reference(s) |

| Ruminant Feeds | China | Not specified | Detected | 4 - 551 (for total Alternaria toxins) | Not specified | |

| Oilseed Rape Meal | UK | 30 | 10 (33%) | Not specified | Average (AOH, AME, TeA): 68, 55, 730 | |

| Sunflower Seed Meal | Argentina, India, EC | 22 | 22 (100%) | Not specified | Average (AOH, AME, TeA): 180, 100, 1900 |

Experimental Protocols

Accurate and sensitive analytical methods are crucial for the monitoring of this compound in complex food and feed matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for its determination.

Protocol 1: Extraction and Quantification of this compound in Cereal Grains using LC-MS/MS

1. Sample Preparation and Extraction:

-

Grinding: Grind a representative sample of cereal grains to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

-

Extraction Solvent: Prepare an extraction solvent mixture of acetonitrile (B52724)/water/methanol (B129727) (e.g., 45/45/10, v/v/v) acidified with formic acid (e.g., 0.1%).

-

Extraction Procedure:

-

Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 20 mL of the extraction solvent.

-

Shake vigorously for 60 minutes using a mechanical shaker at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant for clean-up.

-

2. Clean-up using Solid Phase Extraction (SPE):

-

Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

-

Sample Loading: Load 5 mL of the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elution: Elute the analytes with 5 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: A typical gradient could be: 0-1 min, 5% B; 1-8 min, linear gradient to 95% B; 8-10 min, hold at 95% B; 10.1-12 min, return to 5% B and re-equilibrate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

MS/MS Parameters: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation. The specific precursor and product ions, as well as collision energies, should be optimized for the instrument used.

-

Quantification: Use a matrix-matched calibration curve or an isotopically labeled internal standard for accurate quantification.

Protocol 2: QuEChERS-based Extraction of this compound from Tomato Products

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined extraction and clean-up procedure suitable for a wide range of food matrices, including those with high water content like tomatoes.

1. Sample Preparation and Extraction:

-

Homogenization: Homogenize the tomato product (e.g., puree, sauce) to ensure a uniform consistency.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a QuEChERS salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

-

Shaking and Centrifugation: Shake the tube for 30 seconds and then centrifuge at 4000 rpm for 5 minutes.

3. Final Preparation and Analysis:

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter.

-

LC-MS/MS Analysis: Analyze the filtered extract using the LC-MS/MS conditions described in Protocol 1.

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in food and feed samples, from sample reception to final data analysis.

Caption: A typical experimental workflow for the analysis of this compound.

Toxicological Implications of Alternaria Toxins

While a specific signaling pathway for this compound is not yet fully elucidated, the known toxicological effects of Alternaria toxins, including this compound, at a cellular level are summarized in the following diagram. These toxins are known to induce genotoxicity, cytotoxicity, and oxidative stress.

Caption: Known cellular toxicological effects of Alternaria toxins.

Conclusion

The natural occurrence of this compound in a wide range of food and feedstuffs highlights the need for continuous monitoring and risk assessment. The analytical methods detailed in this guide provide robust frameworks for the accurate quantification of this mycotoxin. While the precise molecular mechanisms of this compound's toxicity are still under investigation, its demonstrated genotoxic and cytotoxic properties underscore the importance of minimizing exposure. Further research is warranted to fully elucidate its toxicological pathways and to establish regulatory limits to safeguard consumer and animal health.

References

- 1. mdpi.com [mdpi.com]

- 2. Activation of the Nrf2-ARE pathway by the Alternaria alternata mycotoxins altertoxin I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites from Alternaria Fungi and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells | MDPI [mdpi.com]

Physical and chemical properties of (-)-Altenuene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Altenuene, a mycotoxin produced by fungi of the Alternaria genus, has garnered scientific interest due to its notable biological activities, including cholinesterase inhibition and antioxidant effects. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological mechanisms of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Physicochemical Properties

This compound is a polyketide metabolite with a complex stereochemistry. Its core structure features a dibenzo-α-pyrone skeleton.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₆ | [1] |

| Molecular Weight | 292.28 g/mol | [1] |

| CAS Number | 29752-43-0 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 190-193 °C | [2] |

| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297), and chloroform. | |

| UV λmax (MeOH) | 216, 256, 302 nm |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.80 (1H, d, J=2.0 Hz), 6.62 (1H, d, J=2.0 Hz), 6.18 (1H, s), 4.72 (1H, d, J=11.6 Hz), 4.54 (1H, d, J=11.6 Hz), 4.40 (1H, m), 3.92 (3H, s), 2.90 (1H, dd, J=16.0, 4.4 Hz), 2.65 (1H, dd, J=16.0, 10.8 Hz), 2.10 (3H, s) | |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 165.8, 164.2, 158.0, 146.9, 139.8, 116.8, 111.9, 109.9, 101.8, 101.5, 76.8, 68.9, 56.1, 37.9, 21.1 | |

| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₁₅H₁₇O₆: 293.1025; found: 293.1023 |

Experimental Protocols

Isolation and Purification of this compound from Alternaria alternata

The following protocol describes a general method for the isolation and purification of this compound from fungal cultures.

1. Fungal Culture:

-

Alternaria alternata is cultured on a suitable solid medium, such as potato dextrose agar (B569324) (PDA), for 14-21 days at 25°C in the dark.

2. Extraction:

-

The fungal mycelia and agar are macerated and extracted with ethyl acetate (3 x 500 mL) at room temperature.

-

The combined organic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of this compound (visualized under UV light at 254 nm) are further purified by preparative TLC using a solvent system of chloroform-methanol (95:5, v/v).

-

Crystallization: The purified this compound is crystallized from methanol to yield a white to off-white solid.

Characterization of this compound

1. Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).

-

Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

2. Cholinesterase Inhibition Assay (Ellman's Method):

-

The assay is performed in a 96-well microplate.

-

25 µL of acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) (15 mM) is added to 125 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (3 mM).

-

50 µL of buffer (50 mM Tris-HCl, pH 8.0) containing 0.1% Bovine Serum Albumin (BSA) is added.

-

25 µL of various concentrations of this compound (dissolved in methanol) is added.

-

The reaction is initiated by adding 25 µL of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) (0.2 U/mL).

-

The hydrolysis of the substrate is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 405 nm for 5 minutes.

-

The percentage of inhibition is calculated by comparing the rates of reaction of the sample with that of the control.

Biological Activities and Mechanisms of Action

Cholinesterase Inhibition

This compound has been identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which is a key therapeutic strategy for managing neurodegenerative diseases like Alzheimer's disease.

The precise kinetic mechanism of inhibition by this compound has not been fully elucidated but is believed to involve interactions with the active site of the cholinesterase enzymes.

Antioxidant Activity

This compound exhibits antioxidant properties, which are likely attributable to its phenolic hydroxyl groups. These groups can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The antioxidant mechanism may involve direct scavenging of reactive oxygen species (ROS) and potentially the modulation of endogenous antioxidant enzyme systems.

Conclusion

This compound is a mycotoxin with significant potential for further investigation in the fields of neuropharmacology and antioxidant research. Its ability to inhibit cholinesterases and scavenge free radicals makes it a compelling candidate for lead compound development. This guide provides a foundational understanding of its properties and biological activities, intended to support and stimulate future research endeavors. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic profile, and therapeutic potential.

References

(-)-Altenuene: A Technical Overview of a Mycotoxin with Cholinesterase Inhibitory and Antioxidant Properties

CAS Number: 889101-41-1 Molecular Formula: C₁₅H₁₆O₆

(-)-Altenuene is a mycotoxin produced by fungi of the Alternaria genus, notably Alternaria tenuis.[1] This technical guide provides a comprehensive overview of its biochemical properties, including its activities as a cholinesterase inhibitor and an antioxidant, supported by available quantitative data and experimental methodologies.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 889101-41-1 | [1] |

| Molecular Formula | C₁₅H₁₆O₆ | [1] |

| Molecular Weight | 292.28 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Solubility | 10mg/ml in acetone | [3] |

Biological Activities

This compound has demonstrated notable biological activities, primarily as a dual cholinesterase inhibitor and an antioxidant.

Cholinesterase Inhibition

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] One study reported a maximum inhibition of 78% against acetylcholinesterase and 73% against butyrylcholinesterase by an isolate of Alternaria alternata that produces altenuene.[4]

The inhibitory activity of this compound against AChE and BChE can be determined using a modified Ellman's spectrophotometric method.[4][5]

Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of the substrate acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The presence of an inhibitor, such as this compound, will reduce the rate of this color change.

Reagents:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound solution at various concentrations

Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the this compound solution at different concentrations to the respective wells.

-

Add the AChE or BChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of reaction is determined by the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antioxidant Activity

The antioxidant potential of purified this compound has been confirmed through a dot blot assay.[4] This activity is likely attributed to its phenolic structure, which can donate hydrogen atoms or electrons to neutralize free radicals.

A common method to quantify antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7]

Principle: DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be measured spectrophotometrically at approximately 517 nm.

Reagents:

-

DPPH solution in a suitable solvent (e.g., methanol (B129727) or ethanol)

-

This compound solution at various concentrations

-

A standard antioxidant solution (e.g., ascorbic acid, trolox, or gallic acid) for comparison

-

Solvent for blank and sample preparation

Procedure:

-

Prepare a working solution of DPPH in the chosen solvent.

-

In a series of test tubes or a 96-well microplate, add a fixed volume of the DPPH solution.

-

Add varying concentrations of the this compound solution to the DPPH solution.

-

A control is prepared with the solvent and DPPH solution without the sample.

-

The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The EC₅₀ value, the concentration of the sample that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the sample concentration.

Signaling Pathways

While specific studies on the direct impact of this compound on cellular signaling pathways are limited, research on related Alternaria toxins, such as alternariol (B1665735) monomethyl-ether (AME), suggests potential involvement in pathways related to oxidative stress and apoptosis. For instance, AME has been shown to induce apoptosis and oxidative stress in swine intestinal epithelial cells, potentially through the inhibition of the Akt/Nrf2/HO-1 signaling pathway.[8][9] Given the structural similarities and co-occurrence with other Alternaria mycotoxins, it is plausible that this compound may also influence key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cellular responses to stress, inflammation, and apoptosis.[10][11][12][13] Further research is required to elucidate the precise mechanisms of action of this compound on these pathways.

Below is a generalized representation of a potential experimental workflow to investigate the effect of this compound on a cellular signaling pathway.

The following diagram illustrates a simplified overview of the canonical NF-κB signaling pathway, a potential target for mycotoxins.

Conclusion

This compound is a mycotoxin with demonstrated bioactivities, including cholinesterase inhibition and antioxidant effects. This technical guide has provided an overview of its known properties and detailed experimental protocols for the assessment of its biological functions. Further research is warranted to fully elucidate its mechanisms of action, particularly its impact on cellular signaling pathways, and to determine its potential toxicological relevance and any therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Altenuene | C15H16O6 | CID 34687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemical composition, cholinesterase, and α-glucosidase inhibitory activity of the essential oils of some Iranian native Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Alternariol Monomethyl-Ether Induces Toxicity via Cell Death and Oxidative Stress in Swine Intestinal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of (-)-Altenuene and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Altenuene, a mycotoxin produced by fungi of the Alternaria genus, and its structural derivatives, represent a class of dibenzo-α-pyrone compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of these activities, including antioxidant, cholinesterase inhibitory, antimicrobial, and cytotoxic effects. This document details the quantitative data from key studies, outlines the experimental protocols used to ascertain these activities, and explores the potential signaling pathways involved. The information is presented to support further research and drug development efforts centered on this chemical scaffold.

Introduction

This compound is a naturally occurring secondary metabolite first isolated from Alternaria tenuis. Structurally, it is a dibenzo-α-pyrone, a class of compounds known for their varied biological effects. Research into this compound and its derivatives, such as dihydroaltenuenes A and B, dehydroaltenuenes A and B, isoaltenuene, and 5'-epialtenuene, has revealed a spectrum of activities that warrant further investigation for potential therapeutic applications. This guide synthesizes the available data to provide a detailed resource for the scientific community.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Cancer | Data not available | [1] |

| MDA-MB-231 | Breast Cancer | Data not available | [1] |

| PANC-1 | Pancreatic Cancer | Data not available | [1] |

| HL-60 | Leukemia | 6.65 (for Altenusin) | [2][3] |

Note: Specific IC50 values for this compound against A549, MDA-MB-231, and PANC-1 are not explicitly stated in the readily available literature, though its cytotoxic activity is noted.

Table 2: Antimicrobial Activity of this compound and Related Compounds

| Compound | Microorganism | Activity | IC50 (µM) | Reference |

| This compound | Staphylococcus aureus | Moderate activity | Not specified | |

| Compound 1 (a polyketide) | Candida albicans SC 5314 | Antifungal | 97.93 ± 1.12 | |

| Compounds 11-13 (xanthones) | Bacillus subtilis | Strong activity | 1-5 | |

| Compound 12 (norlichexanthone) | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant inhibition | 20.95 ± 1.56 | |

| Dihydroaltenuenes A, Dehydroaltenuenes A & B, Isoaltenuene, this compound | Gram-positive bacteria | Antibiotic activity | Not specified |

Table 3: Enzyme Inhibitory and Other Activities of this compound

| Activity | Target | Inhibition | Reference |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Dual inhibitor | |

| Antioxidant Activity | DPPH radical scavenging | Exhibited | |

| Insecticidal Activity | Spodoptera litura | Significant larval mortality |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning the biological activity of this compound.

Extraction and Purification of this compound from Alternaria alternata

This protocol is based on methodologies for isolating secondary metabolites from fungal cultures.

Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

-

Culture: Alternaria alternata is cultured on a suitable medium (e.g., Potato Dextrose Agar) to produce the desired secondary metabolites.

-

Extraction: The fungal biomass and medium are extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Reagents:

-

Phosphate (B84403) buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent

-

AChE or BChE enzyme solution

-

This compound solution at various concentrations

-

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB, and the enzyme solution.

-

Add different concentrations of the this compound solution to the wells. A control well should contain the solvent used to dissolve the compound.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagents:

-

DPPH solution in methanol (B129727)

-

This compound solution in methanol at various concentrations

-

Methanol (as blank)

-

-

Procedure:

-

Add the DPPH solution to a 96-well plate.

-

Add different concentrations of the this compound solution to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: General workflow for an MTT-based cytotoxicity assay.

-

Cell Culture: Culture the desired cancer cell lines (e.g., A549, MDA-MB-231, PANC-1) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus).

-

Serial Dilution: Perform serial dilutions of the this compound solution in a 96-well plate containing broth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the activities of related dibenzo-α-pyrones suggest potential mechanisms of action.

Apoptosis Induction

Related compounds like alternariol (B1665735) have been shown to induce apoptosis through the mitochondrial pathway. This intrinsic pathway is a plausible mechanism for the cytotoxic effects of this compound.

Proposed Intrinsic Apoptosis Pathway

Caption: A potential mechanism of apoptosis induction by this compound.

Modulation of Inflammatory Pathways

Dibenzo-α-pyrones have been linked to the modulation of inflammatory signaling pathways such as NF-κB and MAPK pathways. These pathways are critical in regulating cellular responses to stress, and their modulation could contribute to the observed biological activities.

Potential Modulation of NF-κB and MAPK Pathways

Caption: Plausible modulation of inflammatory pathways by this compound.

Conclusion and Future Directions

This compound and its derivatives exhibit a compelling range of biological activities that position them as interesting candidates for further research and development. The available data on their antioxidant, cholinesterase inhibitory, antimicrobial, and cytotoxic properties provide a solid foundation for more in-depth studies.

Future research should focus on:

-

Elucidating specific IC50 values for this compound against a broader panel of cancer cell lines.

-

Investigating the precise molecular mechanisms and signaling pathways affected by this compound.

-

Exploring the structure-activity relationships of its derivatives to optimize for specific biological effects.

-

Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential and toxicological profile of these compounds.

This technical guide serves as a foundational resource to stimulate and support these future endeavors, ultimately aiming to unlock the full potential of this compound and its derivatives in medicine and biotechnology.

References

(-)-Altenuene: A Technical Review of Toxicity and Cytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Altenuene, a mycotoxin produced by fungi of the Alternaria genus, presents a complex toxicological profile. While some traditional assays suggest low acute toxicity, emerging data indicates potential for significant cytotoxic effects against various cell lines, warranting a closer examination of its mechanisms of action. This technical guide provides a comprehensive review of the currently available data on the toxicity and cytotoxic effects of this compound, outlines relevant experimental protocols for its study, and visually represents logical workflows for its toxicological assessment. A notable gap in the current scientific literature is the absence of detailed studies on the specific signaling pathways modulated by this compound, a critical area for future research.

Introduction

This compound is a secondary metabolite produced by several species of Alternaria fungi, which are common contaminants of foodstuffs[1]. As with many mycotoxins, there is a growing interest in understanding its potential impact on human and animal health. This document aims to consolidate the existing knowledge on the toxicity of this compound and provide a technical guide for researchers and professionals involved in toxicology and drug development.

Toxicity Data Summary

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazard warnings, indicating high potential for acute toxicity[2].

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2 (97.4%) | H300: Fatal if swallowed[2] |

| Acute Toxicity, Dermal | Category 2 (97.4%) | H310: Fatal in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 1 (97.4%) | H330: Fatal if inhaled[2] |

| Reproductive Toxicity | Category 1B (97.4%) | H360: May damage fertility or the unborn child |

Acute Toxicity

Studies on the acute toxicity of this compound have produced varied results depending on the model system.

| Assay System | Route of Administration | Results |

| Chicken Embryo Assay | Yolk sac injection | No mortality or teratogenic effects observed at doses up to 1,000 micrograms per egg. In contrast, Tenuazonic acid, another Alternaria toxin, exhibited a calculated 50% lethal dose (LD50) of 548 micrograms per egg in the same study. |

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic activity against several human cancer cell lines. However, specific IC50 values for this compound are not consistently reported in the available literature. For context, the cytotoxicity of a related compound, Altenusin, is included.

| Cell Line | Cancer Type | Reported Activity | IC50 Value (µM) |

| A549 | Lung Cancer | Exhibits cytotoxic activity | Not Available |

| MDA-MB-231 | Breast Cancer | Exhibits cytotoxic activity | Not Available |

| PANC-1 | Pancreatic Cancer | Exhibits cytotoxic activity | Not Available |

| HL-60 (for Altenusin) | Promyelocytic Leukemia | Moderate cytotoxicity [NA] | 6.65 |

Antimicrobial Activity

This compound has also been reported to have antibacterial properties.

| Organism | Activity | MIC Value |

| Staphylococcus aureus | Demonstrates moderate activity | Not Available |

Experimental Protocols

Detailed experimental protocols for assessing the cytotoxicity of this compound are not available. However, standard methodologies for testing mycotoxins can be adapted.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 24, 48, and 72 hours.

3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until a purple formazan (B1609692) product is visible.

4. Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes a method to determine if this compound induces apoptosis by measuring the activity of caspases 3 and 7.

1. Cell Treatment:

-

Seed and treat cells with this compound as described in the MTT assay protocol.

2. Caspase-Glo® 3/7 Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well of the 96-well plate.

3. Incubation and Luminescence Measurement:

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence of each well using a luminometer.

4. Data Analysis:

-

Compare the luminescence signals from treated cells to the vehicle control to determine the fold increase in caspase 3/7 activity.

Cell Cycle Analysis (Flow Cytometry)

This protocol details how to analyze the effect of this compound on the cell cycle distribution.

1. Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

2. Cell Fixation:

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.

-

Incubate at 4°C for at least 2 hours.

3. Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells will be measured by the fluorescence of the PI.

5. Data Analysis:

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Logical and Experimental Workflows

Due to the lack of specific data on the signaling pathways affected by this compound, the following diagrams illustrate logical workflows for its toxicological investigation.

Caption: General workflow for assessing the cytotoxicity of this compound.

Caption: Decision tree for elucidating the cytotoxic mechanism of this compound.

Caption: Hypothetical signaling pathways to investigate for this compound's effects.

Review and Conclusion

This compound is a mycotoxin with a dualistic toxicological profile. While it appears to have low acute toxicity in some in vivo models, its GHS classification indicates a high hazard potential. Furthermore, reports of its cytotoxic activity against several cancer cell lines suggest that it may have specific cellular targets that are not yet fully understood.

The most significant gap in the current knowledge of this compound is the absence of data on its mechanism of action. The specific signaling pathways that are modulated by this compound to induce cytotoxicity remain to be elucidated. Future research should focus on:

-

Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound against a broader panel of cancer and non-cancer cell lines.

-

Mechanism of Action Studies: Investigating whether cytotoxicity is mediated by apoptosis, necrosis, or other forms of cell death.

-

Signaling Pathway Analysis: Identifying the specific protein kinases and transcription factors (e.g., within the MAPK, PI3K/Akt, or NF-κB pathways) that are affected by this compound.

-

In Vivo Studies: Conducting further in vivo studies to better understand its toxicokinetics and potential for systemic toxicity.

A thorough understanding of the toxicological properties of this compound is crucial for assessing its risk to human and animal health and for exploring any potential therapeutic applications. The information and protocols provided in this guide serve as a foundation for future research in this important area.

References

(-)-Altenuene: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Altenuene, a mycotoxin produced by fungi of the Alternaria genus, has garnered interest in the scientific community for its biological activities, including antioxidant and cholinesterase inhibitory properties. A thorough understanding of its physicochemical characteristics, particularly its solubility in various solvent systems and its stability under different environmental conditions, is crucial for accurate in vitro and in vivo studies, as well as for the development of analytical methods and potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, presenting available quantitative data, outlining experimental protocols for its assessment, and visualizing key workflows.

Solubility Profile

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Currently, detailed quantitative solubility data for this compound across a wide range of solvents is limited in publicly available literature. The existing data is summarized in the table below.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Solubility (mg/mL) | Molar Solubility (M) | Conditions | Reference(s) |

| Acetone | 10 | ~0.034 | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 | ~0.342 | Requires sonication | [2] |

| Methanol | Slightly soluble | Not determined | Not Specified |

Note: Molar solubility was calculated based on the molecular weight of this compound (292.28 g/mol ).

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and experimental use. Degradation can lead to a loss of biological activity and the formation of new, potentially interfering compounds.

Solid-State Stability

As a solid, this compound exhibits good long-term stability when stored under appropriate conditions.

Table 2: Solid-State Stability of this compound

| Storage Temperature | Duration | Stability | Reference(s) |

| -20°C | ≥ 4 years | Stable | [1] |

Solution Stability

The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light.

Table 3: Solution Stability of this compound in DMSO

| Storage Temperature | Duration | Stability Notes | Reference(s) |

| -80°C | 6 months | Protect from light. Aliquoting is recommended to avoid freeze-thaw cycles. | [2] |

| -20°C | 1 month | Protect from light. Aliquoting is recommended to avoid freeze-thaw cycles. | [2] |

| 4°C | > 1 week | For short-term storage. | [3] |

Thermal Degradation

Studies on the thermal stability of this compound, particularly in the context of food processing, have shown that it is susceptible to degradation at high temperatures, especially under dry conditions. During wet baking processes, its degradation is minimal, while significant degradation occurs during dry baking[4][5]. The stability of this compound under these conditions is reported to be lower than that of other Alternaria mycotoxins like alternariol (B1665735) and alternariol monomethyl ether[4][5].

Metabolic Stability

In vitro studies using rat liver microsomes have shown that this compound can undergo oxidative metabolism[6]. The identified metabolites include a major 8-hydroxylation product and minor metabolites resulting from hydroxylation at other positions (10-hydroxy and 4-hydroxy isomers)[6]. This indicates that metabolic degradation pathways should be considered in biological systems.

Experimental Protocols

Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol, methanol, acetonitrile, water, buffer solutions)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV/Vis or Mass Spectrometry)

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it on an orbital shaker or agitate continuously at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of this compound in that solvent at the specified temperature.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Altenuene | Antifection | TargetMol [targetmol.com]

- 4. Degradation of the Alternaria mycotoxins alternariol, alternariol monomethyl ether, and altenuene upon bread baking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxidative in vitro metabolism of the Alternaria toxins altenuene and isoaltenuene - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of (-)-Altenuene in Grain Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: (-)-Altenuene (ALT) is a mycotoxin produced by fungi of the Alternaria genus, which are common contaminants of grains and other agricultural products.[1] Due to its potential toxicity, sensitive and reliable analytical methods are required for its detection and quantification in food and feed to ensure safety and regulatory compliance.[1] This document provides a detailed protocol for the determination of this compound in grain samples (e.g., wheat, corn) using a robust extraction and cleanup procedure followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative screening method using Enzyme-Linked Immunosorbent Assay (ELISA) is also discussed.

Principle of Methods

1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS is the preferred method for the accurate quantification of this compound.[2] The principle involves a three-step process:

-

Extraction: The mycotoxin is first extracted from the homogenized grain matrix using a suitable solvent mixture.

-

Chromatographic Separation: The sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. The components of the extract are separated based on their physicochemical properties as they pass through a chromatographic column.

-

Mass Spectrometric Detection: As the separated components elute from the column, they are ionized and introduced into a tandem mass spectrometer. The instrument filters ions based on their mass-to-charge ratio (m/z) for both a parent ion and specific fragment ions, providing high selectivity and sensitivity for quantification.[1] Isotope-labeled internal standards are often used to compensate for matrix effects and improve accuracy.[3]

1.2. Enzyme-Linked Immunosorbent Assay (ELISA) ELISA is an immunological assay used for the rapid screening of mycotoxins. The competitive ELISA format is typically used for small molecules like Altenuene. In this setup, a specific antibody is immobilized on a microtiter plate. The sample extract is added along with a known amount of enzyme-labeled Altenuene. The free Altenuene from the sample and the enzyme-labeled Altenuene compete for binding to the fixed antibodies. After a washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of Altenuene in the sample.

Quantitative Analysis by LC-MS/MS

This protocol is based on validated methods for the analysis of Alternaria toxins in cereals.

2.1. Apparatus and Reagents

-

Apparatus: High-speed blender or laboratory mill, analytical balance, centrifuge, solid-phase extraction (SPE) manifold, nitrogen evaporator, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

-

Reagents: Acetonitrile (ACN), methanol (B129727) (MeOH), ethyl acetate (B1210297), water (LC-MS grade), acetic acid, ammonium (B1175870) acetate. All solvents and reagents should be analytical or HPLC grade.

-

Standards: Certified reference standard of this compound. Isotopically labeled Altenuene (e.g., this compound-D3) is recommended as an internal standard.

-

SPE Cartridges: Polymeric SPE columns (e.g., Oasis HLB or equivalent).

2.2. Experimental Protocol

Step 1: Sample Preparation and Homogenization

-

Obtain a representative grain sample (e.g., 500 g).

-

Grind the sample to a fine powder (e.g., 1 mm particle size) using a laboratory mill to ensure homogeneity.

-

Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.

Step 2: Extraction

-

Weigh 2.00 g (± 0.01 g) of the homogenized sample into a 50 mL centrifuge tube.

-

If using an internal standard, spike the sample with the appropriate volume of isotopically labeled standard solution.

-

Add 20 mL of extraction solvent. A common solvent mixture is methanol/water/acetic acid (85:14:1, v/v/v).

-

Shake vigorously for 60 minutes using a mechanical shaker.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant (the clear liquid extract).

Step 3: Solid-Phase Extraction (SPE) Cleanup

-

Condition the SPE column: Pass 7 mL of methanol, followed by 7 mL of ultrapure water, and finally 4 mL of 1% (v/v) aqueous acetic acid through the column.

-

Load the sample: Take an aliquot of the supernatant from Step 2 (e.g., 5 mL), dilute it with an equal volume of 1% aqueous acetic acid, and load it onto the conditioned SPE column.

-

Wash the column: Pass 5 mL of water through the column to remove polar interferences.

-

Elute the analyte: Elute the retained analytes with 7 mL of an elution solution (e.g., methanol/ethyl acetate, 75:25, v/v) into a clean collection tube.

Step 4: Evaporation and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dry residue in 1 mL of a suitable solvent, typically the initial mobile phase composition (e.g., 70:30 water/methanol).

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

Step 5: LC-MS/MS Analysis

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Acquity UPLC HSS T3).

-

Mobile Phase A: 5 mmol/L ammonium acetate in water, pH 8.0.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Altenuene.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor ion → fragment ion transitions for both Altenuene and its labeled internal standard should be optimized.

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

-

2.3. Data Presentation: Performance Characteristics

The performance of LC-MS/MS methods for this compound detection in grain and related matrices is summarized below. These values are derived from collaborative studies and validated methods, demonstrating the suitability of the technique for sensitive analysis.

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Wheat | 0.19 - 1.40 µg/kg | |

| Average Recovery | Wheat, Tomato, Sunflower Seeds | 97% | |

| Repeatability (RSDr) | Wheat, Tomato, Sunflower Seeds | 8.0% | |

| Reproducibility (RSD_R) | Wheat, Tomato, Sunflower Seeds | 23% |

RSDr: Relative Standard Deviation for repeatability; RSD_R: Relative Standard Deviation for reproducibility.

Screening Protocol using ELISA

ELISA kits for Alternaria toxins may not always be specific to only this compound but can be used for rapid, high-throughput screening. Positive results should be confirmed by a quantitative method like LC-MS/MS.

3.1. General Protocol

-

Sample Extraction: Extract the homogenized grain sample using the solvent specified in the ELISA kit manual (often a methanol/water mixture).

-

Dilution: Dilute the crude extract with the provided assay buffer to minimize matrix interference.

-

Assay Procedure:

-

Add standards, controls, and diluted samples to the antibody-coated microplate wells.

-

Add the enzyme conjugate (e.g., Altenuene-HRP).

-

Incubate for the specified time to allow competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate for color development.

-

Stop the reaction with a stop solution.

-

-

Measurement: Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

-

Interpretation: Calculate the concentration of the toxin in the samples by comparing their absorbance to the standard curve.

Visualizations

Diagram 1: LC-MS/MS Workflow

Caption: Workflow for this compound analysis in grain by LC-MS/MS.

Diagram 2: Competitive ELISA Principle

Caption: Principle of competitive ELISA for small molecule detection.

References

Application Note: Quantification of (-)-Altenuene using LC-MS/MS

Introduction

(-)-Altenuene (ALT) is a mycotoxin produced by fungi of the Alternaria genus, which are common pathogens of various agricultural commodities such as grains, fruits, and vegetables.[1] Due to its potential toxicity, including acute toxicity demonstrated in mice, sensitive and reliable methods for the quantification of ALT in food and feed are crucial for risk assessment and ensuring consumer safety.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for mycotoxin analysis due to its high selectivity, sensitivity, and capability for multi-analyte detection.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in various food matrices using an LC-MS/MS system. The method utilizes a stable isotope-labeled internal standard, this compound-D3, to ensure accuracy and precision by correcting for matrix effects and variations in instrument response.

Quantitative Data Summary

The performance of the described LC-MS/MS method for the quantification of this compound is summarized in the table below. Data has been compiled from various studies employing similar methodologies.

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Tomato | 0.1 - 1.4 µg/kg | |